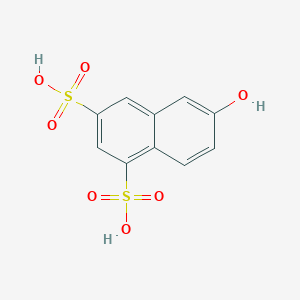

6-Hydroxynaphthalene-1,3-disulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxynaphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVUQFBYRBEWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627310 | |

| Record name | 6-Hydroxynaphthalene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-05-3 | |

| Record name | 6-Hydroxy-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynaphthalene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Isomeric Considerations of 6 Hydroxynaphthalene 1,3 Disulfonic Acid

IUPAC and Common Naming Conventions for Naphthalene (B1677914) Disulfonic Acids

The nomenclature of naphthalene derivatives, including disulfonic acids, is systematically governed by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC system employs a numbering convention for the naphthalene ring to denote the exact location of substituent groups. The carbon atoms in the naphthalene ring are numbered starting from the carbon adjacent to the ring fusion, proceeding around the perimeter. The positions 1, 4, 5, and 8 are designated as alpha (α) positions, while positions 2, 3, 6, and 7 are known as beta (β) positions.

When naming a substituted naphthalene, the positions of the substituents are indicated by these numbers, and the substituents are listed in alphabetical order. For instance, in the case of 6-hydroxynaphthalene-1,3-disulfonic acid, the name indicates a hydroxyl (-OH) group at position 6 and two sulfonic acid (-SO3H) groups at positions 1 and 3 of the naphthalene core.

While IUPAC nomenclature provides a precise and unambiguous system, several naphthalene sulfonic acids also have common or trivial names, often derived from their historical context or discoverers. For example, naphthalene-1,5-disulfonic acid is also known as Armstrong's acid. wikipedia.org Similarly, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid is widely referred to as H acid. chemicalbook.comnih.gov These common names are frequently used in industrial and laboratory settings.

| Systematic IUPAC Name | Common Name | CAS Number | Reference |

|---|---|---|---|

| Naphthalene-1,5-disulfonic acid | Armstrong's acid | 81-04-9 | wikipedia.org |

| Naphthalene-1,6-disulfonic acid | Ewer-Pick acid | 525-37-1 | nih.gov |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | H-Acid | 90-20-0 | nih.gov |

| 4,5-Dihydroxynaphthalene-2,7-disulfonic acid | Chromotropic acid | 148-25-4 | chemicalbook.com |

Isomeric Diversity and Structural Distinctions within Hydroxynaphthalene Disulfonic Acids

The general structure of a hydroxynaphthalene disulfonic acid allows for a significant number of isomers. Isomers are compounds that share the same molecular formula but have different arrangements of atoms. In this case, the molecular formula is C₁₀H₈O₇S₂, but the hydroxyl and the two sulfonic acid groups can be attached to various positions on the naphthalene rings, leading to a wide array of distinct chemical compounds.

This isomeric diversity is a critical aspect of the chemistry of hydroxynaphthalene disulfonic acids, as each isomer can exhibit unique physical and chemical properties. The specific placement of the functional groups influences factors such as solubility, reactivity, and application potential, particularly in the synthesis of dyes and other chemical intermediates. For example, the reactivity of the hydroxyl group and the sites of further electrophilic substitution are heavily dependent on the positions of the sulfonic acid groups.

The sheer number of possible isomers underscores the importance of precise nomenclature to distinguish between them. Research and industrial applications often rely on the specific properties of a single isomer, making the synthesis and purification of the desired isomer a key challenge.

| Compound Name | IUPAC Name | CAS Number | Reference |

|---|---|---|---|

| 1-Naphthol-3,6-disulfonic acid | 4-hydroxynaphthalene-2,7-disulfonic acid | 578-85-8 | nih.gov |

| 2-Naphthol-6,8-disulfonic acid | 7-hydroxy-1,3-naphthalenedisulfonic acid | 118-32-1 | sigmaaldrich.com |

| 2-Hydroxynaphthalene-1,4-disulfonic acid | 2-hydroxynaphthalene-1,4-disulfonic acid | 85895-99-4 | nih.gov |

| 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid | 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | 90-20-0 | nih.govnist.gov |

| 4,5-Dihydroxynaphthalene-2,7-disulfonic acid | 4,5-dihydroxynaphthalene-2,7-disulfonic acid | 148-25-4 | chemicalbook.com |

Positional Isomerism of Hydroxyl and Sulfonic Acid Groups in Naphthalene Systems

Positional isomerism is a form of structural isomerism where compounds have the same carbon skeleton and the same functional groups, but the functional groups are attached to different positions on that skeleton. creative-chemistry.org.ukuobaghdad.edu.iq In the context of this compound, positional isomerism arises from the different possible arrangements of the one hydroxyl and two sulfonic acid groups around the naphthalene ring.

The naphthalene ring has eight positions available for substitution. The specific combination of positions for the three substituents leads to a large number of potential positional isomers. For example, moving the hydroxyl group from position 6 to position 7, while keeping the sulfonic acid groups at positions 1 and 3, would result in a different positional isomer: 7-hydroxynaphthalene-1,3-disulfonic acid. Similarly, altering the positions of the sulfonic acid groups would also generate new isomers.

Derivatization and Chemical Reactivity of 6 Hydroxynaphthalene 1,3 Disulfonic Acid

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group is a highly reactive site on the molecule. As a phenolic hydroxyl, it is weakly acidic and its oxygen atom is nucleophilic, allowing for reactions such as esterification and etherification. Crucially, it is a powerful activating group for electrophilic aromatic substitution, significantly influencing reactions like azo coupling.

The hydroxyl group of 6-Hydroxynaphthalene-1,3-disulfonic acid can undergo esterification with carboxylic acids or their derivatives (like acid chlorides and anhydrides) and etherification with alkylating agents.

Esterification: The reaction of the hydroxyl group with a carboxylic acid, typically in the presence of a strong acid catalyst like sulfuric acid, yields an ester. This process, known as Fischer esterification, is a reversible equilibrium-driven reaction. masterorganicchemistry.comchemguide.co.uk To achieve high yields, water, a byproduct of the reaction, is often removed as it forms. masterorganicchemistry.commdpi.com The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack from the phenolic oxygen of the naphthalene (B1677914) derivative, and subsequent dehydration. youtube.com

Etherification: The formation of ethers from the hydroxyl group is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.com This reaction involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form a more nucleophilic alkoxide (or phenoxide in this case). This phenoxide then reacts with a primary alkyl halide or other alkylating agents, such as alkyl sulfonates, in a nucleophilic substitution (SN2) reaction to form an ether. masterorganicchemistry.comyoutube.com The choice of a primary alkyl halide is critical to avoid competing elimination reactions. masterorganicchemistry.com

| Reaction Type | Reagents | Product | Key Conditions |

| Esterification | Carboxylic Acid (R-COOH) | Naphthalene Ester | Acid catalyst (e.g., H₂SO₄), heat, removal of water |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Naphthalene Ether | Anhydrous conditions, primary alkyl halide preferred |

The hydroxyl group is a potent activating substituent that directs electrophiles to the ortho and para positions. In this compound, the position ortho to the hydroxyl group (C5) is the most activated site for electrophilic attack. This reactivity is fundamental to its use in azo coupling reactions for synthesizing azo dyes.

In this reaction, an aromatic diazonium salt (Ar-N₂⁺), the electrophile, attacks the electron-rich naphthalene ring. The reaction is highly pH-dependent; it is typically carried out under mild alkaline conditions, which ensures the hydroxyl group is deprotonated to the more strongly activating phenoxide ion. This enhances the nucleophilicity of the ring, facilitating the attack by the relatively weak diazonium electrophile. The coupling occurs at the C5 position to yield a vividly colored azo compound.

Table summarizing typical conditions for Azo Coupling Reactions.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| pH | Alkaline (e.g., 8-10) | Deprotonates the hydroxyl group to the more strongly activating phenoxide, increasing the reaction rate. |

| Temperature | 0–5 °C | Stabilizes the diazonium salt, which can decompose at higher temperatures. |

| Coupling Partner | Diazonium Salt | Acts as the electrophile in the aromatic substitution reaction. |

Reactions Involving the Sulfonic Acid Groups

The two sulfonic acid (-SO₃H) groups are the most prominent feature of the molecule, defining its acidity and high water solubility.

Sulfonic acids are strong acids and readily react with inorganic bases (e.g., sodium hydroxide (B78521), sodium carbonate) or organic bases to form sulfonate salts. The conversion to a salt, such as the disodium (B8443419) salt, dramatically increases the compound's solubility in water. sigmaaldrich.com This property is crucial for its application in aqueous systems, such as in the preparation of dyestuffs. The monosodium and disodium salts of similar hydroxynaphthalenesulfonic acids are noted to be readily soluble in water. chemicalbook.com

Sulfonation of aromatic rings is a reversible electrophilic aromatic substitution reaction. youtube.com The position of the sulfonic acid groups on the naphthalene ring is subject to thermodynamic and kinetic control. Under certain conditions, such as heating in dilute aqueous acid, the sulfonic acid groups can be removed in a process called desulfonation. wikipedia.org This reversibility can lead to an equilibrium where isomers may rearrange to the most thermodynamically stable form, a phenomenon well-documented for naphthalenesulfonic acids. For instance, the sulfonation of naphthalene itself shows a strong dependence on temperature, with different isomers favored under different conditions. cdnsciencepub.comgoogle.com This principle implies that under harsh thermal or acidic conditions, this compound could potentially undergo isomerisation or partial desulfonation.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The reactivity of the naphthalene ring towards substitution is governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic attack by the electron-donating hydroxyl group and deactivated by the electron-withdrawing sulfonic acid groups. The -OH group is a powerful ortho-, para-director, while the -SO₃H groups are deactivating meta-directors. masterorganicchemistry.com The net effect is a strong activation of the positions ortho and para to the hydroxyl group. As discussed (4.1.2), azo coupling is a classic example where the electrophile attacks the position ortho to the -OH group. Other electrophilic reactions like nitration or halogenation would also be directed primarily to the C5 position. wikipedia.orgyoutube.combyjus.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted aromatic ring is generally unfavorable. wikipedia.org This type of reaction typically requires the presence of a good leaving group and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to it, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org The sulfonic acid groups on this compound are electron-withdrawing, but they are also excellent leaving groups themselves under certain conditions. However, direct displacement of a hydrogen or even the hydroxyl group by a nucleophile is highly unlikely without further modification of the ring with more potent activating groups. wikipedia.orgyoutube.com Therefore, the compound is generally considered inert to SNAr reactions under standard conditions.

Formation of Coordination Complexes with Metal Ions

The ability of this compound to form coordination complexes with metal ions is anticipated due to the presence of potential donor atoms in its structure: the oxygen atom of the hydroxyl group and the oxygen atoms of the two sulfonate groups. These groups can engage in electrostatic and coordinate covalent bonding with metal centers. However, detailed studies focusing solely on the synthesis, characterization, and stability of such complexes are limited.

Research into related naphthalene derivatives provides some insight into the potential complex-forming behavior. For instance, studies on other hydroxylated and sulfonated naphthalene compounds demonstrate their capacity to act as ligands for a variety of metal ions. These complexes are often investigated for their applications in areas such as catalysis, materials science, and as intermediates in the synthesis of dyes. For example, reactive dyes incorporating naphthalene sulfonic acid moieties can form metal complex azo dyes. google.comgoogle.com

In the broader context of naphthalene-based ligands, the coordination modes can be varied. The hydroxyl group, upon deprotonation, can form a strong bond with a metal ion. The sulfonate groups can also participate in coordination, either in a monodentate or bidentate fashion, or they may remain uncoordinated, serving to increase the water solubility of the complex. The specific coordination environment is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

Without specific experimental data on the formation of coordination complexes with this compound, it is not possible to provide detailed research findings or data tables on parameters like stability constants, coordination numbers, or spectroscopic properties of its metal complexes. Further research would be necessary to elucidate the specific nature and characteristics of these potential coordination compounds.

Spectroscopic Characterization and Advanced Analytical Techniques for 6 Hydroxynaphthalene 1,3 Disulfonic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within 6-hydroxynaphthalene-1,3-disulfonic acid. Naphthols and their sulfonate derivatives typically exhibit two absorption bands in the near-UV region. koreascience.kr The electronic properties and the resulting spectra are influenced by the position of the hydroxyl and sulfonate groups on the naphthalene (B1677914) core.

The electronic spectrum of naphthol derivatives is characterized by two low-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ. koreascience.kr The transition to the ¹Lₐ state is generally strong and possesses a significant ionic, charge-separated character, dominated by the HOMO → LUMO excitation. koreascience.kr Conversely, the transition to the ¹Lₑ state is weaker and more covalent in nature. koreascience.kr

For instance, a study on 1-(2,3,4-trihydroxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid, a related compound, showed a maximum absorption peak at 430 nm when complexed with boron(III). sci-hub.se Another derivative, 2-hydroxy-3,6-naphthalenedisulfonic acid, has also been a subject of spectroscopic studies. researchgate.net These examples highlight the utility of UV-Vis spectroscopy in characterizing the electronic behavior of functionalized naphthalene sulfonic acids.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for identifying the functional groups present in this compound. The vibrational spectra provide characteristic absorption bands corresponding to the O-H, S=O, and C-S bonds, as well as the aromatic C-H and C=C bonds of the naphthalene ring.

The presence of sulfonate groups (SO₃H) is indicated by characteristic bands. For example, in a study of a sulfonated resin, new bands at 1060, 1160, 1280, and 1330 cm⁻¹ were attributed to the presence of SO₃ groups. researchgate.net The O-H stretching vibration of the hydroxyl group in naphthols typically appears as a broad band in the region of 3200-3600 cm⁻¹. researchgate.net Specifically, in 2-naphthol-(H₂O)₃ clusters, the O-H stretching vibration of the naphthol was observed at 3226 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively, while 2D NMR techniques like HSQC can establish correlations between them.

In the ¹H NMR spectrum, the aromatic protons will appear as distinct signals, with their chemical shifts and coupling patterns determined by the positions of the hydroxyl and sulfonate substituents. For example, in the ¹H NMR spectrum of a related compound, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid monosodium salt, proton signals were observed at chemical shifts of approximately 7.94, 7.65, 7.60, and 7.26 ppm in DMSO-d₆. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms attached to the electron-withdrawing sulfonate groups and the electron-donating hydroxyl group will exhibit characteristic chemical shifts. While specific ¹³C NMR data for this compound is not detailed in the provided search results, analysis of related structures like 2-naphthol-3,6-disulfonic acid has been performed. nih.gov The combination of ¹H and ¹³C NMR, along with 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the naphthalene ring. The preparation of sulfated phenolic compounds and their characterization by ¹H and ¹³C NMR has been demonstrated for a library of compounds, showcasing the utility of this technique. mdpi.com

Mass Spectrometry (MS), including Electrospray Ionization (ESI-MS) for Molecular Weight and Acid Group Determination

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for analyzing highly polar and non-volatile compounds like sulfonated naphthalenes. acs.org

In ESI-MS, sulfonated compounds typically form negatively charged ions, such as [M-H]⁻, [M-2H+Na]⁻, or even multiply charged ions depending on the number of sulfonic acid groups. The analysis of various sulfonated aromatics and textile dyes by ESI-MS has been well-documented. For instance, in the analysis of naphthalene monosulfonates, diagnostic ions often correspond to [SO₃]⁻ and/or [M-SO₂H]⁻ in addition to the deprotonated molecule.

The high-resolution mass spectrometry capabilities of modern instruments allow for the precise determination of the molecular formula, further confirming the identity of the compound. While specific mass spectral data for this compound is not explicitly provided, the general principles of ESI-MS applied to sulfonated compounds are well-established and would be directly applicable for its characterization. sigmaaldrich.com

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of naphthalene sulfonates. tandfonline.com Due to the high polarity of these compounds, reversed-phase HPLC is often employed with the addition of an ion-pairing agent to the mobile phase to achieve sufficient retention and separation. oup.comnih.gov Common stationary phases include C18 and other polymer-based materials. oup.com

The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com For instance, a method for separating naphthalene disulfonates used a mobile phase containing tetrabutylammonium (B224687) bromide as the ion-pairing agent. researchgate.net The detection is usually performed using a UV or fluorescence detector, as naphthalene sulfonates exhibit strong absorbance and fluorescence. oup.comresearchgate.net The purity of compounds like the disodium (B8443419) salt of 3-hydroxynaphthalene-2,7-disulfonic acid has been assessed to be ≥95% by HPLC. sigmaaldrich.com The development of robust HPLC methods is crucial for the analysis of enzymatic sulfation reaction mixtures of various phenolic compounds. mdpi.com

Other Chromatographic Techniques for Polysulfonated Compounds

Besides HPLC, other chromatographic techniques are also suitable for the analysis of polysulfonated compounds. Ion-pair chromatography (IPC) is a prominent technique that has been successfully used for the analysis of sulfonated naphthalene-formaldehyde condensates. acs.orgnih.govdntb.gov.ua This method can provide full resolution of oligomers up to a certain degree of condensation. acs.orgnih.gov

Ion-exchange chromatography (IEC) is another valuable technique for separating highly charged species like polysulfonated naphthalenes. Capillary electrophoresis (CE) has also been shown to be effective for the separation of naphthalene sulfonates. tandfonline.com These alternative methods provide complementary separation mechanisms to HPLC and can be advantageous for specific analytical challenges.

Computational Chemistry and Theoretical Investigations of 6 Hydroxynaphthalene 1,3 Disulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties.researchgate.netjournalirjpac.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netrsc.org DFT calculations are instrumental in determining optimized geometries, orbital energies, and the distribution of electron density, which collectively govern the molecule's chemical behavior. For these studies, a common approach involves using a functional like B3LYP combined with a basis set such as 6-31G(d) or higher. journalirjpac.com

The first step in most computational analyses is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the molecular energy at an initial geometry and systematically searching for a new geometry with lower energy until a minimum on the potential energy surface is found.

For 6-Hydroxynaphthalene-1,3-disulfonic acid, the optimization process would yield the precise bond lengths, bond angles, and dihedral angles corresponding to its lowest energy state. The resulting structure would feature a planar naphthalene (B1677914) core, with the hydroxyl (-OH) and two sulfonic acid (-SO₃H) groups positioned at the 1, 3, and 6 positions of the fused ring system. The orientation of the O-H and S-O-H bonds would be determined by minimizing steric hindrance and maximizing potential intramolecular hydrogen bonding.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the hydroxyl group. The LUMO would likely be distributed across the aromatic system and the electron-withdrawing sulfonic acid groups.

Computational studies on analogous compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), provide insight into the types of quantum chemical parameters that can be derived from FMO analysis. researchgate.netjournalirjpac.com

Table 1: Illustrative Quantum Chemical Parameters Derived from DFT Calculations This table presents typical parameters calculated for naphthalene sulfonic acid derivatives and is for illustrative purposes.

| Parameter | Symbol | Definition | Typical Value Range |

| HOMO Energy | E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| LUMO Energy | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.0 to 5.5 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.75 eV |

| Softness | σ | 1 / η | 0.36 to 0.50 eV⁻¹ |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 3.5 to 5.0 eV |

| Electrophilicity Index | ω | χ² / (2η) | 2.5 to 4.5 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would show intense negative potential (red) around the oxygen atoms of the hydroxyl and sulfonic acid groups, highlighting their nucleophilic character. journalirjpac.com Conversely, the hydrogen atoms of these functional groups and parts of the aromatic ring would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictionsresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the properties of molecules in their electronically excited states. nih.gov It is widely used to predict UV-visible absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. researchgate.netacs.org

For this compound, TD-DFT calculations could predict its absorption maxima (λ_max). This involves computing the energies of transitions, such as the promotion of an electron from the HOMO to the LUMO. Studies on various naphthalene derivatives show that TD-DFT, using functionals like PBE0 or CAM-B3LYP, can accurately reproduce experimental spectra. nih.gov The calculations would also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. Such analyses are crucial for understanding the photophysical properties of the molecule and are essential in applications like dye design. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes and intermolecular interactions. acs.orgacs.org

An MD simulation of this compound, typically placed in a box of explicit water molecules to mimic aqueous solution, would reveal its dynamic behavior. researchgate.netnih.gov The simulation would show how the molecule interacts with surrounding water molecules through hydrogen bonds involving its hydroxyl and sulfonic acid groups. Analysis of the simulation trajectory can provide insights into:

Conformational Flexibility: How the rotatable bonds, such as those in the sulfonic acid groups, move over time.

Solvation Structure: The arrangement of water molecules around the solute, forming a hydration shell. researchgate.net

Stability: Root Mean Square Deviation (RMSD) calculations can assess the stability of the molecule's conformation throughout the simulation.

Recent studies on the related compound 4-amino-3-hydroxynaphthalene-1-sulfonic acid have used MD simulations to confirm stable interactions with biological targets, underscoring the power of this technique. nih.gov

Molecular Docking Studies of Related Naphthalene Sulfonic Acid Derivativesnih.gov

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.net It involves sampling different conformations and orientations of the ligand within the target's binding site and using a scoring function to estimate the binding affinity. nih.gov

While specific docking studies on this compound are not prominent, extensive research on related naphthalene sulfonic acid derivatives has demonstrated their potential as enzyme inhibitors. researchgate.netbohrium.com For example, various sulfonamide derivatives bearing a naphthalene moiety have been investigated as inhibitors of targets like tubulin and carbonic anhydrase. nih.govnih.gov

A molecular docking study of this compound against a relevant enzyme would likely show that the sulfonic acid and hydroxyl groups are critical for forming key interactions, such as hydrogen bonds and electrostatic interactions, with amino acid residues in the active site. The naphthalene core would contribute to binding through hydrophobic or π-stacking interactions. For instance, a recent study identified 4-amino-3-hydroxynaphthalene-1-sulfonic acid as an inhibitor of the LasR protein in Pseudomonas aeruginosa, a key component of its biofilm-forming pathway, with docking studies confirming stable binding. nih.gov These findings suggest that the scaffold of this compound is well-suited for targeted drug design.

Solvation Models and Their Influence on Spectroscopic and Reactivity Predictions

The surrounding solvent environment can significantly alter the electronic structure and, consequently, the spectroscopic and reactive properties of a solute molecule like this compound. Computational chemistry provides robust tools to model these interactions through various solvation models, which can be broadly categorized into implicit and explicit models. The choice of model is critical as it directly influences the accuracy of predicted properties such as UV-visible absorption spectra, fluorescence, and acidity constants (pKa), which are key indicators of reactivity.

Implicit solvation models, often called continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the bulk electrostatic interactions. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally efficient and effective at capturing the primary effects of solvent polarity on the electronic transitions of molecules. For instance, in studies of structurally related hydroxynaphthalene derivatives, time-dependent density functional theory (TD-DFT) calculations combined with continuum models have been used to predict solvatochromic shifts—changes in absorption or emission spectra with solvent polarity. nih.gov A general observation is that polar solvents tend to stabilize excited states differently than ground states, leading to predictable shifts in spectral bands.

Explicit solvation models offer a more detailed and physically realistic picture by including individual solvent molecules in the calculation. This approach allows for the investigation of specific short-range interactions, such as hydrogen bonding, which are crucial for molecules like this compound with its hydroxyl and sulfonic acid groups. Hybrid implicit-explicit models are often employed as a compromise between accuracy and computational cost. In this approach, the first solvation shell is treated explicitly, while the bulk solvent is modeled as a continuum.

The influence of specific solvent interactions on spectroscopic and reactivity predictions has been demonstrated in theoretical studies of similar photoacids. For example, investigations into hydroxypyrene photoacids show that while implicit models may suffice for aprotic solvents like acetone, explicit solvent molecules are necessary to accurately model interactions in solvents with strong hydrogen-bond accepting or donating capabilities, such as dimethyl sulfoxide (B87167) (DMSO) and water. researchgate.net For this compound, explicit water molecules would be essential to accurately model the hydrogen-bonding network involving the hydroxyl and sulfonate groups, which in turn would refine the prediction of its electronic spectra and pKa value.

The table below illustrates hypothetical data on how the choice of solvation model could influence the predicted maximum absorption wavelength (λ_max) and the ground-state acidity constant (pKa) of this compound in different solvents. This data is based on trends observed for analogous compounds in computational studies. nih.govresearchgate.net

Table 1: Hypothetical Influence of Solvation Models on Predicted Properties of this compound This table is for illustrative purposes and is based on findings for analogous compounds.

| Solvent | Solvation Model | Predicted λ_max (nm) | Predicted pKa |

|---|---|---|---|

| Gas Phase | N/A | 280 | N/A |

| Water | Implicit (COSMO) | 295 | 1.5 |

| Hybrid (1st shell explicit) | 305 | 1.2 | |

| DMSO | Implicit (COSMO) | 290 | 2.0 |

| Hybrid (1st shell explicit) | 298 | 1.8 |

Reactivity, particularly the acidity of the hydroxyl group, is highly sensitive to the solvent environment. The sulfonic acid groups are strongly acidic and are expected to be deprotonated in most common solvents. The pKa of the hydroxyl group, however, is more subtly influenced by the solvent's ability to stabilize the resulting phenoxide ion. Explicit solvent models are superior in capturing the specific hydrogen bonds that stabilize the negative charge on the oxygen atom upon deprotonation, leading to more accurate pKa predictions. Computational studies on other aromatic sulfonic acids have shown that failing to account for specific solvent interactions can lead to significant errors in calculated acidity. Therefore, for a quantitative prediction of the reactivity of this compound in various media, a hybrid or fully explicit solvation approach is indispensable.

Research Applications of 6 Hydroxynaphthalene 1,3 Disulfonic Acid and Its Derivatives

Role as Intermediate in Advanced Organic Synthesis Research

The reactive nature of the naphthalene (B1677914) ring, combined with the directing effects of the hydroxyl and sulfonic acid substituents, makes these compounds highly versatile building blocks in organic chemistry.

Hydroxynaphthalene disulfonic acids serve as foundational scaffolds for constructing more elaborate molecular architectures. They are key starting materials or intermediates in multi-step syntheses. For instance, the related and critically important 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid (H acid) is produced industrially from naphthalene-derived precursors through processes involving nitration, reduction, and hydrolysis. google.comgoogle.com The H acid itself is a bifunctional intermediate; it can undergo reactions at both its amino and hydroxyl groups. chemicalbook.com

Research has shown that N-acyl and N-s-triazinyl derivatives of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid can react with cyanuric chloride to yield O-s-triazinyl compounds. rsc.org These products can then undergo rearrangement to form more complex N-s-triazinyl-N-acyl or NN-bis-s-triazinyl derivatives, demonstrating the utility of the hydroxynaphthalene backbone in creating intricate heterocyclic systems. rsc.org Similarly, compounds like 2-amino-8-hydroxynaphthalene-6-sulfonic acid can be reacted with other naphthalene derivatives to synthesize larger, specialized molecules such as 2-[naphthyl-(1')-amino]-8-hydroxynaphthalene-6:6'-disulfonic acid, which are themselves valuable intermediates. google.com

Historically and currently, the primary application of 6-hydroxynaphthalene-1,3-disulfonic acid and its isomers, such as H acid and R acid (2-naphthol-3,6-disulfonic acid), is in the synthesis of dyes and pigments. orgsyn.orgepa.gov The sulfonic acid groups enhance water solubility, a crucial property for textile dyeing processes, while the hydroxyl and amino groups are key for diazotization and coupling reactions that form the chromophores responsible for color. chemicalbook.com

These intermediates are used to create a wide spectrum of azo dyes. orgsyn.org The coupling reaction's outcome can be controlled by adjusting the pH; for example, H acid couples with diazo compounds at the position ortho to the amino group in acidic conditions and ortho to the hydroxyl group in alkaline conditions. chemicalbook.com This differential reactivity allows for the synthesis of diverse and complex colorants.

Below is a table of representative dyes synthesized using hydroxynaphthalene sulfonic acid derivatives as precursors.

| Precursor Compound | Resulting Dye/Pigment |

| 7-Hydroxynaphthalene-1,3-disulfonic acid | Acid Orange 95, Acid Red 85, Food Orange 4 |

| 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid (H acid) | Various Azo Dyes, Reactive Dyes chemicalbook.comorgsyn.org |

| 4-amino-5-hydroxynaphthalene-1,3-disulfonic acid (Chicago acid) | Various Dyes cymitquimica.com |

| 2-Naphthol-3,6-disulfonic acid (R acid) | Azo Dyes orgsyn.org |

| 4-Hydroxynaphthalene-1,3,6-trisulfonic acid | C.I. Acid Yellow 1 |

Application in Analytical Chemistry Methodologies

The ability of hydroxynaphthalene disulfonic acid derivatives to form colored or fluorescent complexes with specific analytes makes them valuable reagents in analytical chemistry.

Derivatives of hydroxynaphthalene disulfonic acids are widely used as chromogenic reagents for the spectrophotometric analysis of various ions. The principle involves the formation of a stable complex between the reagent and the target analyte, which exhibits a distinct color that can be quantified using a spectrophotometer.

A notable application is the determination of boron. The reagent 1-(2,3,4-trihydroxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (THBA) reacts with boron(III) at pH 8.0 to form a yellow complex, enabling a highly sensitive method for boron detection in plant samples. nih.govresearchgate.net This method is reported to be over four times more sensitive than the conventional azomethine-H method. nih.govsci-hub.se Similarly, 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (HMOA) forms a yellow complex with boron at pH 5.5, providing a selective method for its determination in ceramic materials. rsc.orgnih.gov

Other derivatives serve as reagents for different analytes. For example, 1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid is employed as a reagent for the analysis of fluoride, zirconium, and thorium. sigmaaldrich.com Furthermore, 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H acid) can be used as a coupling agent in the diazotization-coupling technique for the spectrophotometric determination of aromatic amines. acs.org

The table below summarizes the use of these derivatives in spectrophotometric analysis.

| Reagent | Analyte | pH | Max. Absorption (λmax) | Molar Absorptivity |

| 1-(2,3,4-trihydroxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (THBA) | Boron(III) | 8.0 | 430 nm | 2.95 x 10⁴ L·mol⁻¹·cm⁻¹ nih.govsci-hub.se |

| 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (HMOA) | Boron(III) | 5.5 | 423 nm | 7.19 x 10³ L·mol⁻¹·cm⁻¹ rsc.orgnih.gov |

| 1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid | Fluoride, Zirconium, Thorium | 6.0 | Not Specified | Not Specified sigmaaldrich.com |

| 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H acid) | Aromatic Amines | Not Specified | Not Specified | Not Specified acs.org |

The fluorescence and absorption properties of certain complex derivatives are highly sensitive to pH, making them suitable for research as chemical sensors and pH indicators. scbt.com A prime example is the novel derivative 2-(4-pyridyl)-5-((4-(2-dimethylaminoethyl-aminocarbamoyl)methoxy)phenyl)oxazole (PDMPO), which functions as an acidotropic dual-emission pH indicator. core.ac.uknih.gov

This compound exhibits unique pH-dependent fluorescence: it emits an intense blue fluorescence at higher pH values and an intense yellow fluorescence at lower pH values. core.ac.uknih.gov This dual-emission property is particularly advantageous for ratiometric imaging, which allows for more precise pH measurements by comparing the intensities of the two emitted colors. The large separation between the emission peaks (Stokes shift) and the excellent photostability of PDMPO make it an ideal fluorescent probe for studying pH fluctuations within acidic cellular compartments. core.ac.uknih.gov

Utilization in Biochemical and Biological Research Studies (e.g., as probes or staining agents for biological samples)

The unique spectroscopic properties of hydroxynaphthalene disulfonic acid derivatives, particularly their fluorescence, have led to their use as probes and stains in biological research.

The PDMPO derivative, noted for its pH-sensing capabilities, has been successfully used to selectively label and stain acidic organelles, such as lysosomes, within living cells. core.ac.uknih.gov This allows researchers to monitor the pH of these specific compartments in real-time using fluorescence microscopy, providing a powerful tool for studying cellular processes like endocytosis, cell adhesion, and other metabolic pathways that are dependent on intracellular pH. core.ac.uk

Beyond staining, the core naphthalene structure is being explored for therapeutic applications. In one study, naphthalene-based compounds, including 2,6-naphthalene disulphonic acid and 3,7-dihydroxy naphthalene-2-carboxylic acid, were investigated as potential inhibitors of lactate (B86563) dehydrogenase in the parasite Babesia microti. frontiersin.org This research aims to design new drugs targeting the parasite's metabolism, highlighting the utility of this chemical scaffold in biochemical and medicinal chemistry research. frontiersin.org

Environmental Chemistry Research Applications

The application of this compound and its derivatives in environmental chemistry is primarily focused on their potential to interact with and aid in the remediation of pollutants.

While direct studies on the interaction of this compound with heavy metals are not extensively documented, the functional groups present on the molecule—specifically the hydroxyl and sulfonic acid moieties—are known to be effective ligands for metal ion complexation. Research on analogous compounds provides insight into this potential application.

Azo dyes derived from sulfonated naphthalenes, such as 1-Amino-2-Naphthol-4-Sulphonic acid, have been used to synthesize metal complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). bohrium.comorientjchem.org In these complexes, the ligand coordinates to the metal ions through the hydroxyl oxygen and the nitrogen of the azo group, demonstrating the capability of these functional groups to bind metals. orientjchem.org Similarly, other studies have shown that compounds with sulfonic acid groups, like 4,4′-diamino-2,2′-stilbene disulfonic acid, can act as selective sensors for heavy metal ions such as Sn²⁺ by inhibiting photo-induced electron transfer upon binding. nih.gov This suggests that this compound could potentially be used in applications for sensing or sequestering heavy metals from aqueous environments.

In addition to interacting with heavy metals, naphthalene derivatives have been studied for their interactions with other organic pollutants. For instance, research on the adsorption of naphthalene and its derivatives onto high-density polyethylene (B3416737) (HDPE) microplastics indicates that functional groups influence the interaction. nih.gov While nonpolar derivatives primarily interact via dispersion forces, polar compounds containing hydroxyl groups can engage in dipole-induced dipole forces and hydrogen bonding. nih.gov This highlights a potential environmental fate where compounds like this compound could adsorb onto plastic pollutants in aquatic systems.

Table 1: Examples of Interactions between Naphthalene Derivatives and Pollutants

| Compound/Derivative | Interacting Pollutant | Type of Interaction | Key Finding | Reference |

|---|---|---|---|---|

| Azo dye from 1-Amino-2-Naphthol-4-Sulphonic acid | Transition Metal Ions (Fe, Co, Ni, Cu, Zn) | Complexation | Forms stable metal complexes via hydroxyl and azo groups. | orientjchem.org |

| 4,4′-diamino-2,2′-stilbene disulfonic acid | Tin (Sn²⁺) | Selective Sensing (Fluorescence Quenching) | Acts as a selective sensor for Sn²⁺ over other metal ions. | nih.gov |

| α-Naphthol (a hydroxynaphthalene) | HDPE Microplastics | Adsorption | Adsorption is influenced by hydrogen bonding and dipole-induced dipole forces. | nih.gov |

Naphthalene sulfonic acids are common intermediates in the dye industry and their presence in wastewater is a significant environmental concern. nih.govnih.gov Research has therefore focused on methods to degrade these persistent organic pollutants.

Microbial Degradation: Studies have shown that mixed bacterial communities can completely degrade amino- and hydroxynaphthalene sulfonic acids. nih.gov The degradation often involves a mutualistic relationship between different bacterial strains. nih.gov For example, one Pseudomonas strain can initiate the attack on 6-aminonaphthalene-2-sulfonic acid, converting it to 5-aminosalicylate, which is then mineralized by another strain. nih.gov The initial step in the biodegradation of many naphthalene sulfonates is a regioselective 1,2-dioxygenation of the naphthalene ring, which leads to the elimination of the sulfite (B76179) group. nih.gov

More complex molecules like naphthalene disulfonic acids are also biodegradable. A Moraxella species has been shown to degrade naphthalene-2,6-disulfonic acid (2,6-NDS) and naphthalene-1,6-disulfonic acid (1,6-NDS), using them as a sole carbon source. asm.orgnih.gov The degradation pathway involves two desulfonation reactions; the first is initiated by a 1,2-dioxygenation, and the second occurs later in the metabolic sequence. asm.org

Chemical and Physicochemical Treatment: Advanced oxidation processes (AOPs) and other chemical methods are also effective for treating wastewater containing naphthalene sulfonic acids. A study on the degradation of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) demonstrated that persulfate oxidation activated by heat or alkali can achieve high removal rates. nih.gov For instance, thermally activated persulfate at 65°C resulted in a 77.5% removal of H-acid. nih.gov Another effective method is electrocoagulation, which has been shown to remove over 80% of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) from solutions of commercial naphthalene sulfonic acid formulations. researchgate.net

Table 2: Summary of Degradation Studies on Related Naphthalene Sulfonic Acids

| Compound | Treatment Method | Key Organism/Reagent | Efficiency/Key Finding | Reference |

|---|---|---|---|---|

| 6-Aminonaphthalene-2-sulfonic acid | Microbial Degradation | Pseudomonas sp. BN6 & BN9 | Complete degradation through mutualistic interaction. | nih.gov |

| Naphthalene-2,6-disulfonic acid | Microbial Degradation | Moraxella sp. | Total degradation by a single organism involving two desulfonation steps. | nih.gov |

| 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) | Chemical Oxidation | Thermally Activated Persulfate | 77.5% removal at 65°C. | nih.gov |

| Naphthalene-2-sulfonic acid | Bioreactor | Arthrobacter globiformis & Comamonas testosteroni on GAC | Effective removal from tannery wastewater. | researchgate.net |

| Naphthalene sulphonic acid formulation | Electrocoagulation | Stainless Steel Electrodes | >80% COD and TOC removal. | researchgate.net |

Development of Novel Catalytic Systems Utilizing Sulfonic Acid Moieties

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, and its incorporation into solid materials is a key strategy for creating heterogeneous acid catalysts. acs.orgresearchgate.net These solid acid catalysts are highly sought after as they offer a greener alternative to traditional homogeneous mineral acids like sulfuric acid, providing advantages such as easy separation, reusability, and reduced processing costs. mdpi.comuq.edu.au

Sulfonic acid moieties, such as those on this compound, can be immobilized on various inorganic and organic supports to generate these advanced catalysts. Common supports include silica (B1680970) (SiO₂), titania, zirconia, and various porous carbon materials and organic polymers. researchgate.netmdpi.combeilstein-journals.org The functionalization is often achieved by grafting organic silanes containing thiol groups onto the support, followed by oxidation to sulfonic acid, or by using precursors like propane (B168953) sultone. acs.orgmdpi.com

These sulfonic acid-functionalized materials are versatile and efficient catalysts for a wide range of organic reactions. mdpi.comuq.edu.au They can promote reactions such as:

Esterification and Transesterification: Used in the production of esters, including biofuels. mdpi.com

Condensation Reactions: Including the synthesis of coumarins (Pechmann condensation) and multicomponent reactions for creating complex heterocyclic molecules like dihydropyrimidin-2-ones (Biginelli reaction). acs.orgmdpi.comuq.edu.au

Hydrolysis and Hydration/Dehydration: Important processes in biomass conversion. mdpi.com

Rearrangements: Such as Beckmann and pinacol-pinacolone rearrangements. uq.edu.au

The catalytic activity of these materials is influenced by the density of sulfonic acid sites and the structure of the support material. acs.org For example, using mesoporous materials provides a high surface area and a large number of accessible catalytic sites, which can also influence the selectivity of the reaction. mdpi.comuq.edu.au

Table 3: Examples of Catalytic Systems Utilizing Sulfonic Acid Moieties

| Catalyst System | Support Material | Example Application | Advantage | Reference |

|---|---|---|---|---|

| Arenesulfonic-modified SBA-15 | Mesoporous Silica | Esterification of fatty acids | High stability and recyclability. | mdpi.com |

| Sulfonic acid-functionalized Covalent Organic Framework (COF-IM-SO₃H) | Covalent Organic Framework | Biginelli reaction | High efficiency under solvent-free conditions. | acs.org |

| Sulfonated Ordered Mesoporous Carbon (CMK-5-SO₃H) | Mesoporous Carbon | Pechmann condensation for coumarin (B35378) synthesis | Greener and more reusable than sulfuric acid. | uq.edu.au |

| Silica-bonded N-propyl sulfamic acid | Silica | Synthesis of dihydropyrimidin-2-ones | Efficient under green microwave-assisted conditions. | mdpi.com |

| Sulfonic acid-functionalized nanozirconia | Zirconia (ZrO₂) | Multicomponent reactions for heterocycle synthesis | High efficiency and reusability without leaching. | mdpi.com |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of hydroxynaphthalene disulfonic acids often involves multi-step processes that can be resource-intensive. Future research is increasingly focused on developing greener and more economically viable synthetic routes. A key area of exploration is the use of refined naphthalene (B1677914) as a starting material, undergoing a sequence of sulfonation, nitration, alkaline hydrolysis, reduction, and diazotization deamination to yield dihydroxynaphthalene disulfonic acid intermediates with a high degree of product selectivity and simpler, more controllable process conditions. patsnap.com

| Synthesis Approach | Potential Advantage | Relevant Precedent |

| Multi-step synthesis from refined naphthalene | High product selectivity, controllable process | Synthesis of 2,3-dihydroxynaphthalene-1,6-disulfonic acid patsnap.com |

| Inherent recycle of acidic streams | Reduced waste, improved economic efficiency | Sustainable isolation of naphthalene sulfonic acids google.com |

| Reduction of solvent use (e.g., Sulfuric Acid) | Lower cost, reduced environmental impact | High-yield synthesis of H-acid google.com |

| Post-synthetic modification of MOFs | Heterogeneous catalysis, reusability, high surface area | Synthesis of β-acetamido ketones using a functionalized MOF rsc.org |

Advanced Spectroscopic Characterization of Excited-State Dynamics

Understanding the behavior of 6-Hydroxynaphthalene-1,3-disulfonic acid upon excitation with light is crucial for its application in optical materials, sensors, and photochemistry. Future research will likely employ advanced spectroscopic techniques to unravel the complex excited-state dynamics of this molecule. Techniques such as ultrafast transient absorption spectroscopy can be used to observe the deactivation pathways of high-energy excited states on picosecond timescales. rsc.org

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), will be instrumental in complementing experimental data. figshare.com These calculations can predict electronic transitions, oscillator strengths, and the nature of excited states, providing a detailed picture of the photophysical processes. rsc.orgnih.gov For instance, studies on similar naphthalene-based azo dyes have shown a clear structure-property relationship where the electron-donating strength of substituents influences excited-state lifetimes. rsc.org Applying these combined experimental and computational approaches to this compound and its derivatives will enable a rational design of molecules with tailored photophysical properties.

| Technique | Information Gained | Example Application |

| Ultrafast Transient Absorption Spectroscopy | Excited-state lifetimes, deactivation pathways | Study of substituted trans-naphthalene azo moieties rsc.org |

| Time-Dependent Density Functional Theory (TD-DFT) | UV-Vis spectra, nature of electronic transitions | Analysis of 4-amino-3-hydroxy naphthalene-1-sulfonic acid figshare.com |

| Potential Energy Surface (PES) Calculations | Reaction pathways, stability of excited states | Characterization of the HO3 radical's first excited state nih.gov |

Computational Design of Functionalized Naphthalene Disulfonic Acid Systems

Computational chemistry is an increasingly powerful tool for the in silico design of new materials, predicting their properties before their synthesis. nih.gov For naphthalene disulfonic acid systems, this involves using methods like Density Functional Theory (DFT) to study electronic structure and properties. researchgate.net This approach can be used to understand structure-property relationships and guide the synthesis of new compounds with desired characteristics. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are emerging as key techniques for exploring the interactions of functionalized naphthalene disulfonic acids with biological targets. figshare.comnih.gov For example, in silico studies on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) successfully predicted its stable interaction with the LasR regulator in Pseudomonas aeruginosa, identifying it as a potential antibiofilm agent. nih.gov This computational-led approach allows for the rapid screening of derivatives and the prediction of molecules with enhanced activity, which can then be prioritized for experimental validation. nih.gov The goals of such computational modeling include understanding structural changes upon functionalization, elucidating reaction mechanisms at catalytic sites, and ultimately predicting novel materials with superior performance. nih.gov

Development of Structure-Property Relationships for Targeted Applications in Materials Science

A fundamental goal of materials science is to understand and exploit the relationship between a molecule's structure and its macroscopic properties. researchgate.net For this compound, future research will focus on establishing clear structure-property relationships to enable its use in advanced materials. By systematically modifying the molecular structure—for instance, by altering functional groups—researchers can tune properties like fluorescence, conductivity, and stimuli-responsiveness. rsc.org

Studies on other complex organic molecules have shown that even slight tuning of a donor moiety can effectively control molecular packing in the solid state, which in turn governs optical properties and mechanochromic behaviors. rsc.org The synergistic effect of molecular conformation and non-covalent interactions, such as C–H⋯π and π⋯π stacking, is crucial in yielding materials that respond to external stimuli. rsc.org Similarly, research on transition metal dichalcogenides demonstrates how applying strain can tune electronic bandgaps. mdpi.com Applying these principles to naphthalene disulfonic acid systems could lead to the development of novel sensors, smart fabrics, and optoelectronic devices.

Investigation of Bio-inspired and Environmentally Benign Chemical Applications

The inherent chemical scaffold of this compound makes it an attractive platform for developing bio-inspired and environmentally friendly technologies. Research into derivatives has already shown promise in various applications. For instance, a derivative, 1-(2,3,4-trihydroxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (THBA), has been developed as a highly sensitive and selective reagent for the spectrophotometric determination of boron in plants. nih.gov

In the biomedical field, naphthalene-based compounds are being investigated as lead compounds for drug design. frontiersin.org A recent study highlighted 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel agent that can inhibit biofilm formation in pathogenic bacteria without being toxic to human cells, showcasing its potential as a therapeutic candidate. nih.gov Furthermore, incorporating naphthalene disulfonic acid moieties into materials like metal-organic frameworks can create highly effective and reusable catalysts for clean chemical synthesis, promoting green chemistry principles. rsc.org Future work in this area will likely expand to include the development of new sensors, targeted therapeutic agents, and sustainable catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 6-hydroxynaphthalene-1,3-disulfonic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves sulfonation of naphthalene derivatives under controlled conditions. For example, sulfonation of 7-hydroxynaphthalene derivatives using concentrated sulfuric acid at elevated temperatures (120–150°C) can yield the disulfonic acid product. Post-synthesis purification via recrystallization from aqueous ethanol (50–70% v/v) is recommended to remove unreacted starting materials and byproducts .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- UV-Vis Spectroscopy : Characteristic absorption peaks at 260–280 nm (aromatic π→π* transitions) and 320–340 nm (n→π* transitions of sulfonic groups) .

- HPLC-MS : Retention time and mass-to-charge ratio (m/z) analysis under reverse-phase conditions (C18 column, 0.1% formic acid in water/acetonitrile gradient) .

- ¹H/¹³C NMR : Distinct chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and sulfonic acid groups (downfield shifts due to electron-withdrawing effects) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is highly soluble in water (>100 mg/mL at 25°C) due to its polar sulfonic acid groups but shows limited solubility in organic solvents (<5 mg/mL in ethanol or DMSO). For reactions requiring organic phases, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or adjust pH to deprotonate sulfonic groups and enhance solubility .

Q. How is this compound applied in analytical chemistry?

- Methodological Answer : It serves as a derivatization agent in capillary electrophoresis (CE) for glycan analysis. The sulfonic acid groups enhance electrophoretic mobility, while the hydroxyl group allows covalent tagging via reductive amination. Example protocol: Incubate glycans with 10 mM this compound in 0.1 M sodium cyanoborohydride (pH 4.5, 37°C, 16 h) for fluorescent labeling .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the characterization of this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or isomerization. Use orthogonal analytical approaches:

- Ion-Exchange Chromatography : Separate isomers (e.g., 1,3 vs. 1,5 disulfonic acid derivatives) using a strong anion-exchange column (e.g., Dionex AS11-HC) with a NaOH gradient .

- Tandem MS/MS : Confirm fragmentation patterns to distinguish structural analogs .

- X-ray Crystallography : Resolve ambiguities in solid-state structures .

Q. What strategies optimize the stability of this compound in electrochemical applications?

- Methodological Answer : The compound undergoes sulfonic group hydrolysis under extreme pH or high voltage. Stabilization methods include:

- pH Buffering : Maintain solutions at pH 6–8 using phosphate or Tris buffers.

- Electrolyte Additives : Add 0.1 M LiClO₄ to reduce oxidative degradation during cyclic voltammetry .

- Temperature Control : Store solutions at 4°C and avoid prolonged exposure to light .

Q. How does this compound interact with biomacromolecules, and how can these interactions be quantified?

- Methodological Answer : The compound binds to proteins via electrostatic interactions (sulfonate groups) and π-stacking (aromatic rings). Quantify binding using:

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during titration with lysozyme or albumin .

- Fluorescence Quenching : Monitor tryptophan emission quenching at 340 nm upon compound addition (Stern-Volmer analysis) .

Q. What advanced techniques improve the sensitivity of this compound in glycan derivatization?

- Methodological Answer : Enhance detection limits by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.